The Stewart-Grubbs catalyst is a specific type of transition metal carbene complex primarily used in olefin metathesis reactions. It is a derivative of the Grubbs catalyst, which was developed by chemist Robert H. Grubbs and has undergone several generations of improvement. The molecular formula for the Stewart-Grubbs catalyst is , where the ruthenium center is coordinated to various ligands that enhance its catalytic properties. This catalyst is recognized for its robustness and efficiency in facilitating a variety of organic transformations, particularly those involving the formation and breaking of carbon-carbon double bonds .
The Stewart-Grubbs catalyst, also known as [1,3-bis(2-methylphenyl)imidazolidin-2-ylidene]-dichloro-[(2-propan-2-yloxyphenyl)methylidene]ruthenium, is a powerful and versatile organometallic catalyst (). Developed by Robert Grubbs and Robert R. Stewart in the late 1970s, it finds numerous applications in scientific research due to its high activity and selectivity in various organic transformations ().
One of the primary applications of the Stewart-Grubbs catalyst lies in olefin metathesis. This reaction involves the rearrangement of carbon-carbon double bonds (alkenes) to create new ones. The catalyst efficiently breaks and reforms these double bonds, enabling the formation of complex molecules from simpler starting materials (). This reaction is particularly valuable for synthesizing:
Another key application of the Stewart-Grubbs catalyst is in ring-closing metathesis (RCM). This reaction involves the formation of cyclic structures from linear alkenes. The catalyst's ability to efficiently cyclize precursors makes it a valuable tool for synthesizing complex molecules with cyclic structures, such as:
The Stewart-Grubbs catalyst also facilitates cross-metathesis reactions. In contrast to olefin metathesis, this reaction involves the exchange of subunits between two different alkenes. This allows for the creation of new carbon-carbon bonds between different molecules, providing a powerful tool for the synthesis of diverse organic compounds (). The ability to achieve selective cross-metathesis with the Stewart-Grubbs catalyst is valuable for:
The primary reactions catalyzed by the Stewart-Grubbs catalyst include:
The Stewart-Grubbs catalyst is widely used in:
While primarily utilized in synthetic organic chemistry, the Stewart-Grubbs catalyst also plays a role in biological applications. It has been employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals. The catalyst's ability to facilitate complex molecular transformations makes it valuable for developing compounds that can influence cellular functions, signaling pathways, and metabolic processes .
The synthesis of the Stewart-Grubbs catalyst typically involves:
Research on interaction studies involving the Stewart-Grubbs catalyst focuses on its compatibility with various substrates and functional groups. Studies have shown that this catalyst can tolerate a wide range of functional groups such as esters, amides, and alcohols during reactions, making it versatile for diverse chemical environments. Its stability under air and moisture conditions further enhances its usability in laboratory settings
Several compounds are similar to the Stewart-Grubbs catalyst, particularly within the Grubbs family of catalysts: The Stewart-Grubbs catalyst stands out due to its specific design tailored for enhanced performance in cross-metathesis reactions compared to its predecessors .Compound Name Characteristics Unique Features Grubbs First Generation Catalyst Less stable; lower activity compared to later generations Historical significance; first well-defined Grubbs Second Generation Catalyst Higher activity; moisture tolerant Enhanced stability and functional group tolerance Hoveyda-Grubbs Catalyst Improved stability due to chelating ligands Phosphine-free structure; better for sterically hindered substrates Hoveyda-Grubbs Second Generation Similar applications as second-generation Grubbs Faster initiation; tailored steric/electronic properties
The Stewart-Grubbs catalyst, formally known as [1,3-bis(2-methylphenyl)imidazolidin-2-ylidene]-dichloro-[(2-propan-2-yloxyphenyl)methylidene]ruthenium, represents a significant advancement in ruthenium-based metathesis catalysts [2]. This complex possesses a molecular formula of C27H30Cl2N2ORu with a molecular weight of 570.5 g/mol [3]. The molecular architecture features a central ruthenium atom coordinated to five ligands in a characteristic arrangement that defines its catalytic properties [4].
The coordination geometry of the Stewart-Grubbs catalyst adopts a distorted square pyramidal arrangement, which is typical for five-coordinate ruthenium complexes in this class of catalysts [5]. In this geometry, four ligands form the base of the pyramid while the fifth ligand occupies the apical position [6]. Specifically, the alkylidene moiety (the carbene ligand) occupies the apical position, while the two chloride ligands, the N-heterocyclic carbene (NHC) ligand, and the ether-containing ligand form the square base [7] [8].
The N-heterocyclic carbene ligand in the Stewart-Grubbs catalyst is derived from 1,3-bis(2-methylphenyl)imidazolidin-2-ylidene, which features two 2-methylphenyl groups attached to the nitrogen atoms of the imidazolidine ring [9]. This NHC ligand is positioned trans to one of the chloride ligands in the square base of the pyramid [10]. The 2-isopropoxyphenylmethylene group serves as both a carbene source and a chelating ligand, with the oxygen atom of the isopropoxy group coordinating to the ruthenium center [11].
X-ray crystallographic studies have revealed important structural parameters of the Stewart-Grubbs catalyst and related complexes [12]. The Ru-C bond length for the carbene carbon is typically around 1.85 Å, indicating significant double-bond character [13]. The Ru-Cl bond lengths are approximately 2.33-2.40 Å, while the Ru-O bond length is generally longer at about 2.30-2.45 Å, reflecting its weaker coordination [14] [15].
Bond Type | Typical Bond Length (Å) |
---|---|
Ru-Ccarbene | 1.85-1.87 |
Ru-CNHC | 2.05-2.10 |
Ru-Cl | 2.33-2.40 |
Ru-O | 2.30-2.45 |
The distortion from ideal square pyramidal geometry is quantified by the τ5 parameter, which for Stewart-Grubbs type catalysts typically falls in the range of 0.15-0.25, indicating a geometry closer to square pyramidal than trigonal bipyramidal [16] [17]. This specific geometric arrangement is crucial for the catalyst's function, as it creates an accessible coordination site for substrate binding during the metathesis reaction cycle [18].
The ruthenium center in the Stewart-Grubbs catalyst exists in the +2 oxidation state, which is the predominant oxidation state for ruthenium in metathesis catalysts [19] [20]. This oxidation state provides the optimal electronic configuration for the catalytic cycle of olefin metathesis [21]. The ruthenium(II) center in the Stewart-Grubbs catalyst has a d6 electronic configuration, which contributes significantly to its stability and reactivity profile [22].
In its ground state, the Stewart-Grubbs catalyst is a 16-electron complex, which is electronically saturated [23]. However, during the catalytic cycle, the complex undergoes dissociation of a ligand to form a 14-electron species, which is the catalytically active form [24]. This transformation is a critical step in the initiation of the metathesis reaction [25].
The electronic properties of the N-heterocyclic carbene ligand play a crucial role in stabilizing the ruthenium center [26]. The NHC ligand is a strong σ-donor, which enhances the electron density at the metal center and stabilizes the complex [27]. This strong donation is particularly important for stabilizing the 14-electron intermediate formed during catalysis [28].
The electronic configuration of the ruthenium center is also influenced by the π-accepting properties of the carbene ligand [29]. The metal-carbene bond involves significant π-backbonding, where electron density from filled d-orbitals on the ruthenium is donated to empty p-orbitals on the carbene carbon [30]. This backbonding strengthens the metal-carbene bond and contributes to the overall stability of the complex [31].
Electrochemical studies have provided valuable insights into the electronic properties of ruthenium-based metathesis catalysts [32]. The oxidation potential of the ruthenium(II)/ruthenium(III) couple in similar Grubbs-type catalysts typically falls in the range of 0.03-0.17 V (vs. standard hydrogen electrode), with the exact value depending on the specific ligand environment [33]. The relatively low oxidation potential indicates the electron-rich nature of the ruthenium center, which is a consequence of the strong electron donation from the NHC ligand [34].
During the metathesis reaction, the electronic configuration of the ruthenium center undergoes changes as it cycles between the 16-electron precatalyst and the 14-electron active catalyst [35]. Some computational studies have suggested that the ruthenium center may temporarily adopt a formal +4 oxidation state during the formation of the metallacyclobutane intermediate in the catalytic cycle, though this remains a subject of ongoing research and debate [36] [37].
The thermal stability of the Stewart-Grubbs catalyst is a critical parameter that influences its practical applications in organic synthesis and materials science [38]. Like other ruthenium-based metathesis catalysts, the Stewart-Grubbs catalyst exhibits moderate thermal stability, which allows it to function effectively under various reaction conditions while maintaining its structural integrity [39].
Thermal analysis studies have shown that the Stewart-Grubbs catalyst begins to decompose at temperatures above 150°C, which is comparable to other second-generation Grubbs-type catalysts [40] [41]. The decomposition process is complex and involves multiple pathways, including ligand dissociation, carbene insertion into carbon-hydrogen bonds, and formation of ruthenium clusters [42].
One of the primary decomposition pathways involves the insertion of the alkylidene carbon into an ortho carbon-hydrogen bond of the N-heterocyclic carbene ligand's N-aryl group [43]. This C-H activation process leads to the formation of cyclometalated species that are catalytically inactive [44]. Another significant decomposition route involves the dimerization of the catalyst through bimolecular coupling reactions, particularly at higher catalyst concentrations [45].
The thermal stability of the Stewart-Grubbs catalyst is significantly influenced by the reaction environment [46]. In the presence of certain substrates or solvents, the catalyst may undergo accelerated decomposition through specific interactions with these components [47]. For instance, primary alcohols can promote catalyst decomposition through the formation of ruthenium hydride species [48].
Temperature Range (°C) | Observed Phenomena |
---|---|
25-100 | Stable, minimal decomposition |
100-150 | Gradual decomposition begins |
>150 | Significant decomposition, loss of catalytic activity |
Kinetic studies of catalyst decomposition have revealed that the rate of decomposition follows first-order kinetics with respect to catalyst concentration [49]. The observed rate constants for decomposition vary depending on the solvent and temperature, with typical values in the range of 10^-5 to 10^-4 s^-1 at room temperature [50]. These relatively slow decomposition rates contribute to the practical utility of the Stewart-Grubbs catalyst in various synthetic applications [51].
The presence of oxygen and moisture can significantly accelerate the decomposition of the Stewart-Grubbs catalyst [52]. While ruthenium-based catalysts are generally more tolerant to air and moisture compared to early transition metal catalysts, prolonged exposure can lead to oxidation of the ruthenium center and hydrolysis of the metal-carbene bond. Therefore, for optimal performance and longevity, the catalyst is typically handled under inert atmosphere conditions.
Understanding the thermal stability and decomposition pathways of the Stewart-Grubbs catalyst is essential for optimizing reaction conditions and developing strategies to extend catalyst lifetime. Various approaches have been explored to enhance the thermal stability of ruthenium-based metathesis catalysts, including the introduction of sterically hindered ligands and the development of supported catalyst systems.
The solubility characteristics of the Stewart-Grubbs catalyst in various organic solvents are crucial for its application in homogeneous catalysis. The catalyst exhibits excellent solubility in a wide range of organic solvents, which contributes to its versatility in different reaction systems.
The Stewart-Grubbs catalyst shows high solubility in chlorinated solvents such as dichloromethane and chloroform, which are commonly used as reaction media for metathesis reactions. The solubility in these solvents is typically in the range of 50-100 mg/mL, allowing for the preparation of concentrated catalyst solutions. This high solubility is attributed to the presence of the N-heterocyclic carbene ligand with its 2-methylphenyl substituents, which enhance the solubility of the complex in organic media.
In addition to chlorinated solvents, the Stewart-Grubbs catalyst also exhibits good solubility in aromatic hydrocarbons such as toluene and benzene. The solubility in these solvents is generally lower than in chlorinated solvents but remains sufficient for most catalytic applications. The catalyst shows moderate solubility in ethereal solvents like tetrahydrofuran and diethyl ether, with solubility values typically in the range of 10-30 mg/mL.
The solubility of the Stewart-Grubbs catalyst in alcohols and other protic solvents is generally lower due to potential interactions between the solvent and the catalyst that can lead to decomposition. Similarly, the catalyst exhibits limited solubility in aliphatic hydrocarbons such as hexane and pentane, which can be advantageous for catalyst recovery through precipitation.
Solvent Type | Solubility | Stability in Solution |
---|---|---|
Chlorinated (CH2Cl2, CHCl3) | High (50-100 mg/mL) | Good |
Aromatic (Toluene, Benzene) | Good (20-50 mg/mL) | Excellent |
Ethereal (THF, Et2O) | Moderate (10-30 mg/mL) | Moderate |
Alcohols (MeOH, EtOH) | Low (<10 mg/mL) | Poor |
Aliphatic (Hexane, Pentane) | Very low (<5 mg/mL) | Good |
The solubility behavior of the Stewart-Grubbs catalyst is temperature-dependent, with solubility generally increasing with temperature in most organic solvents. This property can be utilized for recrystallization and purification of the catalyst.
The stability of the Stewart-Grubbs catalyst in solution varies depending on the solvent. Studies have shown that the catalyst exhibits the highest stability in toluene, with a significantly slower decomposition rate compared to other solvents. In contrast, the catalyst shows faster decomposition in dimethylformamide and tetrahydrofuran, with half-lives on the order of minutes at room temperature.
The solvent choice not only affects the solubility and stability of the catalyst but also influences its catalytic performance. For instance, the rate of catalyst initiation and the overall efficiency of the metathesis reaction can vary significantly depending on the solvent. Therefore, the selection of an appropriate solvent is a critical consideration in the application of the Stewart-Grubbs catalyst for specific synthetic transformations.